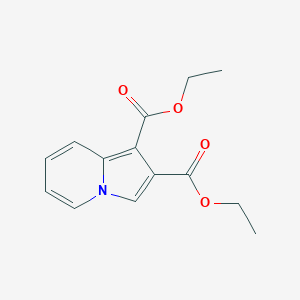

Dietil indolizina-1,2-dicarboxilato

Descripción general

Descripción

Synthesis Analysis

The synthesis of indolizine derivatives, including diethyl indolizine-1,2-dicarboxylate, often involves innovative strategies to construct the indolizine core efficiently. A notable approach is the intramolecular cyclization of pyridinium allylides to form diethyl indolizine-1,3-dicarboxylate, showcasing the adaptability of synthetic methods in accessing indolizine derivatives (Tamura et al., 1975). Moreover, the utilization of oxidative linkage of C-C and C-N bonds from 2-pyridylacetates has been demonstrated as an effective synthesis route for indolizine-1-carboxylates, highlighting the versatility of reactions in forming complex structures (Mohan et al., 2015).

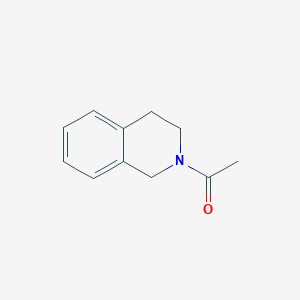

Molecular Structure Analysis

The molecular structure of diethyl indolizine-1,2-dicarboxylate and its derivatives is characterized by the indolizine core, a bicyclic structure consisting of a fused pyridine and pyrrole ring. This structure is crucial for the compound's reactivity and interaction with various reagents. Studies on the structure-activity relationship of indolizine derivatives offer insights into how modifications to the indolizine scaffold affect its physical and chemical properties, providing a foundation for further chemical investigations and applications (Dainis, 1972).

Chemical Reactions and Properties

Indolizine derivatives, including diethyl indolizine-1,2-dicarboxylate, participate in a variety of chemical reactions, showcasing their versatility as intermediates in organic synthesis. For instance, the reaction of indolizine derivatives with activated alkynes through 3+2 dipolar cycloaddition reactions has been used to synthesize new heterocyclic compounds, highlighting the compound's utility in constructing complex molecular architectures (Druta et al., 1998).

Physical Properties Analysis

The physical properties of diethyl indolizine-1,2-dicarboxylate and related compounds, such as solubility, melting point, and crystal structure, are critical for their handling and application in various chemical processes. While specific studies on diethyl indolizine-1,2-dicarboxylate's physical properties were not directly found, understanding the physical properties of indolizine derivatives is essential for their practical use in synthesis and application in material science and drug discovery.

Chemical Properties Analysis

The chemical properties of diethyl indolizine-1,2-dicarboxylate, including reactivity, stability, and functional group compatibility, are central to its application in organic synthesis. The ability of indolizine derivatives to undergo various chemical transformations, such as acylation, alkylation, and cycloaddition reactions, underlines their significance as versatile synthetic intermediates (Yang et al., 2011).

Aplicaciones Científicas De Investigación

Actividades Biológicas

La indolizina es un heterociclo que contiene nitrógeno que tiene una variedad de actividades biológicas potenciales . Esto lo convierte en un compuesto valioso en el campo de la química medicinal, donde se puede utilizar para desarrollar nuevos fármacos con posibles efectos terapéuticos.

Propiedades Fluorescentes

Algunos derivados de la indolizina, incluyendo el Dietil indolizina-1,2-dicarboxilato, tienen excelentes propiedades de fluorescencia . Estas propiedades los hacen útiles como moléculas fluorescentes orgánicas para aplicaciones biológicas y de materiales.

Síntesis de Derivados de Indolizina

El this compound se puede utilizar en la síntesis de varios derivados de la indolizina . Estos derivados pueden tener diferentes propiedades y usos, ampliando la gama de aplicaciones del compuesto original.

Inhibición de COX-2

Se ha descubierto que los derivados de la indolizina, incluyendo el this compound, inhiben la enzima ciclooxigenasa-2 (COX-2) . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antiinflamatorios.

Ciclización Radical/Acoplamiento Cruzado

El this compound se puede utilizar en reacciones de ciclización radical/acoplamiento cruzado . Estas reacciones son métodos eficientes para la construcción de heterociclos, la construcción eficiente de enlaces C–C o C–X, y una alta economía atómica y de pasos.

Modelado Molecular

La estructura del this compound lo hace adecuado para estudios de modelado molecular . Estos estudios pueden proporcionar información valiosa sobre las propiedades y las aplicaciones potenciales del compuesto.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of Diethyl indolizine-1,2-dicarboxylate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an important target for drug discovery and development of novel anti-inflammatory agents .

Mode of Action

Diethyl indolizine-1,2-dicarboxylate interacts with the COX-2 enzyme, inhibiting its activity . This interaction results in a reduction of inflammation, as COX-2 is responsible for the production of pro-inflammatory prostaglandins .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to a decrease in inflammation .

Result of Action

The molecular and cellular effects of Diethyl indolizine-1,2-dicarboxylate’s action include a reduction in inflammation due to the inhibition of the COX-2 enzyme . This results in a decrease in the production of pro-inflammatory prostaglandins .

Análisis Bioquímico

Cellular Effects

Research on the cellular effects of Diethyl indolizine-1,2-dicarboxylate is limited. Studies on similar indolizine derivatives have shown that they can influence cell function. For instance, some indolizine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain, suggesting potential anti-inflammatory effects .

Molecular Mechanism

It has been suggested that indolizine derivatives may exert their effects at the molecular level through interactions with biomolecules, such as the inhibition of the COX-2 enzyme .

Propiedades

IUPAC Name |

diethyl indolizine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTAWMDQYRFFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321865 | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14174-98-2 | |

| Record name | 14174-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

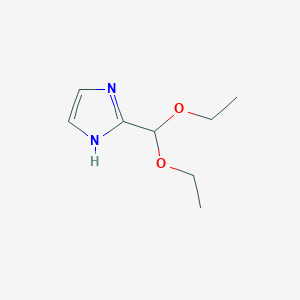

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

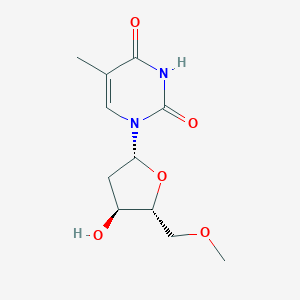

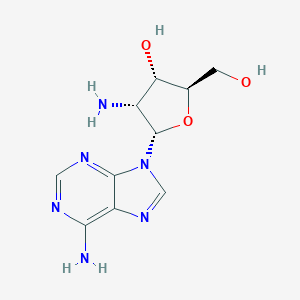

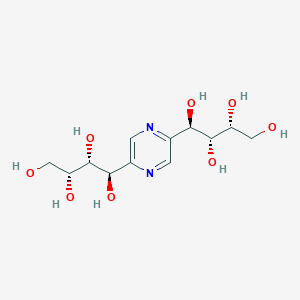

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)

![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)